3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride
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Overview
Description
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine
- 3-(Methylsulfanyl)-4-(piperidin-1-yl)pyrrolidine
- 3-(Methylsulfanyl)-4-(morpholin-1-yl)pyrrolidine
Uniqueness
What sets 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in research and industry .
Biological Activity
The compound 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride , often referred to as rac-(3R,4R)-3-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H16Cl2N2S
- Molecular Weight : 239.19 g/mol
- CAS Number : 2743640-91-5
This compound features a methylsulfanyl group attached to a pyrrolidine ring, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, research published in MDPI indicated that certain pyrrolidinone derivatives exhibit promising anticancer activity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and migration in vitro.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound Name | IC50 (µM) | Cell Line | Activity Type |
---|---|---|---|
Compound A | 2.5 | MCF-7 (Breast Cancer) | Proliferation Inhibition |
Compound B | 10.0 | OCUM-2MD3 (Gastric) | Migration Inhibition |
This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be determined.
The mechanism by which this compound exerts its biological effects may involve modulation of various signaling pathways associated with cancer cell growth and migration. Pyrrolidine derivatives have been reported to inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase, which is crucial for tumor growth and metastasis .
Antioxidant Activity
In addition to anticancer properties, the antioxidant capacity of pyrrolidine derivatives has been investigated. Compounds with similar structural motifs have shown significant antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells.
Study on Anticancer Efficacy
A study conducted on a series of pyrrolidinone-hydrazone derivatives demonstrated that modifications in the chemical structure could enhance anticancer efficacy. The study found that certain derivatives significantly inhibited the proliferation of gastric cancer cells, suggesting that structural variations in pyrrolidine compounds can lead to improved biological activity .
Properties
IUPAC Name |
3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-12-9-7-10-6-8(9)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKYTSNPMYEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNCC1N2CCCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.